HDAC8-Preferring Selectivity Profile Versus Pan-HDAC Inhibitors and Other Isoforms
N-Hydroxy-4-methoxybenzamide demonstrates a distinct HDAC isoform selectivity profile characterized by moderate HDAC8 inhibition (IC₅₀ = 1.00 μM) with substantially reduced activity against HDAC4 (IC₅₀ = 20 μM) and HDAC2 (IC₅₀ = 50 μM) [1]. In comparison, the pan-HDAC inhibitor SAHA (vorinostat) exhibits potent inhibition across multiple isoforms with IC₅₀ values ranging from 110-370 nM [2]. At a concentration of 0.5 mM, the compound achieves 50% enzyme inhibition in alternative assay systems [3].
| Evidence Dimension | HDAC isoform inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | HDAC8: IC₅₀ = 1.00 μM; HDAC4: IC₅₀ = 20 μM; HDAC2: IC₅₀ = 50 μM |
| Comparator Or Baseline | SAHA (vorinostat): pan-HDAC IC₅₀ = 110-370 nM across multiple isoforms |
| Quantified Difference | HDAC8 vs HDAC4: 20-fold selectivity; SAHA is 3-9× more potent but non-selective |
| Conditions | Recombinant human HDAC8 (N-terminal His6/SUMO-tagged) expressed in E. coli BL21 DE3 using Boc-Lys(Ac)-AMC substrate; recombinant human HDAC4 (His6/SUMO-tagged, C-terminal SII-tagged) expressed in E. coli using Boc-Lys(TFA)-AMC; recombinant human HDAC2 (C-terminal His-tagged) expressed in baculovirus-infected Sf9 cells [1] |
Why This Matters
This isoform selectivity profile enables researchers to probe HDAC8-specific biology without the confounding pan-inhibition effects of compounds like SAHA, making it a more precise chemical tool for epigenetic studies.
- [1] BindingDB. BDBM50529162 (N-Hydroxy-4-methoxybenzamide) Affinity Data: HDAC2, HDAC4, HDAC8 IC50 values. BindingDB Entry. View Source
- [2] Bieliauskas AV, et al. Vorinostat-like molecules as structural, stereochemical, and pharmacological tools. PMC. 2010. View Source
- [3] BRENDA Enzyme Database. Ligand: 4-methoxybenzohydroxamic acid - Enzyme Inhibition Data. BRENDA Entry. View Source
